1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-4-8-15(21)19-9-11-20(12-10-19)17-18-16-13(24-17)6-5-7-14(16)25(2,22)23/h5-7H,3-4,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQBKEUOIGGGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Derivative: The piperazine ring can be introduced by reacting the intermediate benzothiazole derivative with piperazine under appropriate conditions.
Attachment of the Pentanone Moiety: The final step involves the attachment of the pentanone moiety to the piperazine derivative, which can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It may be used in the development of new materials and as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Molecular docking studies and in vitro assays are often used to elucidate the specific targets and pathways involved.
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
- 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 919756-04-0): This compound replaces the methylsulfonyl group on benzothiazole with a chlorine atom at position 6, while retaining a methylsulfonyl-substituted phenyl group.
- 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS 941909-05-3) :
Features a fluorine atom on benzothiazole and a thioether-linked methoxyphenyl group. Fluorine’s electronegativity and small size may improve membrane permeability relative to bulkier methylsulfonyl groups .
Variations in the Alkyl Chain
- 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride (CAS 1323604-72-3): Replaces the benzothiazole ring with a methylthiazole group. The shorter chain (pentanone vs. ethanone) and lack of sulfonyl groups may reduce steric hindrance and polar interactions .
- Compounds 13–23 (): Include derivatives with chlorophenyl-piperazine and iodopentanone chains. These lack the methylsulfonyl group but highlight the role of halogenated aryl groups in modulating serotonin receptor (5HT1A) and transporter (SERT) activity .
Antimicrobial Activity
- Oxadiazinane and Triazinane Derivatives (): Compounds like 3b (p-chlorophenyl-substituted) exhibit strong antibacterial activity against Staphylococcus aureus, comparable to tetracycline.
Anticancer Potential
- Benzothiazole-Piperazine-Triazole Hybrids (): Hybrids such as 5i (EI-MS m/z 593.17) and 5j (EI-MS m/z 507.10) demonstrate antiproliferative activity, likely due to triazole-mediated DNA intercalation or kinase inhibition. The pentanone chain in the target compound could introduce unique conformational flexibility for target engagement .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on molecular formula.
Biological Activity
The compound 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one is a complex organic molecule that integrates a piperazine moiety with a benzo[d]thiazole derivative, characterized by the presence of a methylsulfonyl group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological research. The following sections will delve into the biological activities, synthesis, and research findings related to this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), which are critical for its biological activity.
Key Functional Groups
- Piperazine Ring : Known for its role in various pharmacological activities.
- Benzo[d]thiazole Moiety : Often associated with anticancer and antimicrobial properties.
- Methylsulfonyl Group : Enhances solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on benzothiazole derivatives have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4f | MCF-7 | 6.21 |
| 4l | HePG-2 | 12.88 |
| 4a | HCT-116 | 9.94 |
These compounds demonstrated effective inhibition of BRAF and VEGFR-2 kinases, which are pivotal in cancer progression .
The mechanism of action for similar compounds often involves:
- Inhibition of Kinases : Compounds like 4f showed IC50 values comparable to established drugs like sorafenib, indicating strong inhibitory effects on cancer-associated kinases .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can induce G2-M phase arrest in cancer cells, effectively halting their proliferation .
- Induction of Apoptosis : Significant increases in apoptotic cell populations were observed upon treatment with these compounds, suggesting their role in promoting programmed cell death .
Antimicrobial Activity
Benzothiazole derivatives have also been reported to exhibit antimicrobial properties. For example, studies have shown that certain benzothiazole compounds possess activity against bacterial strains, which may be relevant for developing new antibiotics .
Synthesis and Evaluation
In a study focused on synthesizing new benzothiazole derivatives, researchers evaluated their biological activities through various assays. The synthesized compounds were tested against different cancer cell lines, revealing promising anticancer activities and lower toxicity compared to conventional treatments .
Comparative Analysis
A comparative analysis of several benzothiazole derivatives highlighted the following findings:
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| Compound A | Anticancer | 5.91 |
| Compound B | Antimicrobial | 15.00 |
| Compound C | Enzyme Inhibition | 0.194 |
These results underscore the versatility of benzothiazole derivatives in targeting multiple biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
